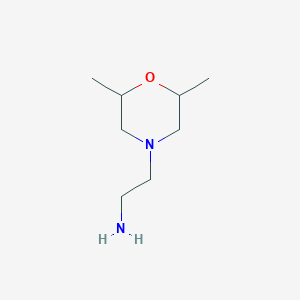

2-(2,6-Dimethylmorpholin-4-yl)ethanamine

説明

The exact mass of the compound 2-(2,6-Dimethylmorpholin-4-yl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(2,6-Dimethylmorpholin-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,6-Dimethylmorpholin-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLOJLKCUVTZRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373360 | |

| Record name | 2-(2,6-dimethylmorpholin-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244789-18-2 | |

| Record name | 2-(2,6-dimethylmorpholin-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244789-18-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 2-(2,6-Dimethylmorpholin-4-yl)ethanamine (CAS 244789-18-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,6-dimethylmorpholin-4-yl)ethanamine (CAS 244789-18-2), a substituted morpholine derivative with potential applications as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document, grounded in established chemical principles and data from analogous structures, offers a detailed exploration of its physicochemical properties, a plausible synthetic pathway, and a discussion of its potential utility in the development of novel therapeutics. The guide includes proposed experimental protocols, predicted analytical data, and a thorough safety and handling section to support researchers in their work with this and similar molecules.

Introduction: The Significance of the 2,6-Dimethylmorpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including a weakly basic nitrogen and a hydrogen bond-accepting oxygen, often impart favorable characteristics to parent molecules, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] The 2,6-dimethyl substitution, particularly in the cis-conformation, introduces stereochemical complexity and can enhance binding affinity and selectivity for biological targets. This specific scaffold is a key component in several important pharmaceutical agents, including the antifungal drug amorolfine and the antitumor drug sonidegib, highlighting its therapeutic relevance.[3] The addition of an ethanamine side chain to the morpholine nitrogen introduces a primary amine, a versatile functional group for further chemical modification and a common pharmacophoric element for interacting with biological targets.

Physicochemical Properties and Structural Features

A comprehensive understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery. The following table summarizes the known and predicted properties of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine.

| Property | Value | Source/Method |

| CAS Number | 244789-18-2 | Sigma-Aldrich[4] |

| Molecular Formula | C₈H₁₈N₂O | Sigma-Aldrich[4] |

| Molecular Weight | 158.24 g/mol | Sigma-Aldrich[4] |

| Appearance | Solid (predicted) | Sigma-Aldrich[4] |

| SMILES | NCCN1CC(OC(C)C1)C | Sigma-Aldrich[4] |

| InChI Key | GLOJLKCUVTZRFO-UHFFFAOYSA-N | Sigma-Aldrich[4] |

| Predicted LogP | 0.38 | ChemScene[5] |

| Predicted TPSA | 33.68 Ų | ChemScene[5] |

| Hydrogen Bond Donors | 1 | ChemScene[5] |

| Hydrogen Bond Acceptors | 3 | ChemScene[5] |

Note: Predicted values are generated from computational models and should be confirmed experimentally.[6][7][8]

The presence of both a tertiary amine within the morpholine ring and a primary amine on the ethyl side chain suggests the molecule will have two distinct pKa values and will be protonated at physiological pH. This has significant implications for its solubility, membrane permeability, and potential interactions with biological targets.

Proposed Synthesis Pathway

Step 1: Synthesis of cis-2,6-Dimethylmorpholine

The synthesis of cis-2,6-dimethylmorpholine is well-documented and is typically achieved through the acid-catalyzed cyclization of diisopropanolamine.[3]

-

Reaction: Diisopropanolamine is treated with a strong acid, such as sulfuric acid, at elevated temperatures to induce dehydration and cyclization.

-

Rationale: The use of sulfuric acid as both a catalyst and a dehydrating agent is a common and cost-effective method for morpholine synthesis. The reaction conditions can be optimized to favor the formation of the thermodynamically more stable cis-isomer.[3]

Step 2: N-Alkylation of cis-2,6-Dimethylmorpholine

The introduction of the ethanamine moiety can be achieved through several standard N-alkylation methods. A common and effective approach is the reaction with a protected 2-haloethylamine, followed by deprotection.

-

Reaction: cis-2,6-Dimethylmorpholine is reacted with a suitable N-protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide or Boc-2-bromoethylamine) in the presence of a non-nucleophilic base. The protecting group is then removed to yield the desired primary amine.

-

Rationale: The use of a protecting group on the primary amine of the alkylating agent prevents self-condensation and other side reactions. The phthalimide or Boc groups are standard choices that can be removed under well-defined conditions.

Below is a detailed, hypothetical protocol for this synthetic sequence.

Experimental Protocol: Proposed Synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Materials and Reagents:

-

cis-2,6-Dimethylmorpholine

-

N-(2-Bromoethyl)phthalimide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Hydrazine monohydrate

-

Ethanol (EtOH)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

N-Alkylation:

-

To a solution of cis-2,6-dimethylmorpholine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N-(2-bromoethyl)phthalimide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-protected intermediate.

-

-

Deprotection (Gabriel Synthesis):

-

Dissolve the crude intermediate in ethanol (15 mL/mmol).

-

Add hydrazine monohydrate (5.0 eq) to the solution.

-

Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. A white precipitate of phthalhydrazide will form.

-

Cool the reaction to room temperature and filter off the precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude 2-(2,6-dimethylmorpholin-4-yl)ethanamine can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol with a small percentage of ammonium hydroxide to prevent streaking.

-

Caption: Proposed two-step synthesis of the target compound.

Analytical Characterization (Predicted)

Proper analytical characterization is essential to confirm the identity and purity of a synthesized compound.[9][10] While experimental spectra for 2-(2,6-dimethylmorpholin-4-yl)ethanamine are not available, the expected signals in key analytical techniques can be predicted based on its structure.

¹H NMR Spectroscopy

-

-CH₃ groups (morpholine ring): A doublet around 1.1-1.3 ppm.

-

-CH₂- groups (morpholine ring): A series of multiplets between 2.0-3.0 ppm.

-

-CH- groups (morpholine ring): A multiplet around 3.5-3.8 ppm.

-

-CH₂-N-CH₂- (ethyl chain): Two triplets, likely between 2.5-3.0 ppm.

-

-NH₂ (primary amine): A broad singlet that can appear over a wide range (typically 1.5-3.5 ppm), the integration of which would correspond to two protons.

¹³C NMR Spectroscopy

-

-CH₃ carbons: A signal around 18-22 ppm.

-

-CH₂ carbons (morpholine ring): Signals in the range of 50-60 ppm.

-

-CH carbons (morpholine ring): Signals around 70-75 ppm.

-

-CH₂ carbons (ethyl chain): Two distinct signals, one for the carbon adjacent to the morpholine nitrogen (around 55-60 ppm) and one for the carbon adjacent to the primary amine (around 40-45 ppm).

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI+): The expected molecular ion peak [M+H]⁺ would be at m/z 159.15.

Potential Applications in Drug Discovery

The structural features of 2-(2,6-dimethylmorpholin-4-yl)ethanamine make it an attractive building block for the synthesis of new chemical entities with potential therapeutic applications.

-

CNS-Active Agents: The morpholine moiety is known to improve brain permeability.[1] This makes the title compound a valuable starting material for developing novel drugs targeting the central nervous system, such as antidepressants, antipsychotics, or agents for neurodegenerative diseases.[1]

-

Fragment-Based Drug Design (FBDD): As a relatively small molecule with desirable physicochemical properties and a versatile primary amine handle, it could be used as a fragment in FBDD campaigns to build more complex and potent drug candidates.

-

Linker Chemistry: The primary amine provides a convenient attachment point for linking this scaffold to other pharmacophores or for conjugation to larger molecules, such as peptides or antibodies.

-

Kinase Inhibitors: Many kinase inhibitors incorporate a morpholine ring to enhance solubility and interact with the hinge region of the kinase domain.[2] The 2,6-dimethylmorpholine scaffold could be elaborated to generate novel kinase inhibitors for oncology or inflammatory diseases.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]

- 4. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

2-(2,6-Dimethylmorpholin-4-yl)ethanamine chemical structure

An In-depth Technical Guide to 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

This guide provides a comprehensive technical overview of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a validated synthesis protocol, and its broader applications, grounded in established chemical principles.

Core Molecular Profile and Structural Elucidation

2-(2,6-Dimethylmorpholin-4-yl)ethanamine belongs to the substituted morpholine class of compounds. The core structure features a morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms. The addition of two methyl groups at the C2 and C6 positions and an aminoethyl group at the N4 position creates a versatile building block. The primary amine offers a reactive handle for further functionalization, while the dimethylmorpholine scaffold can impart favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to larger molecules.[1][2]

Chemical Structure Diagram

The two-dimensional structure of the molecule is presented below, illustrating the connectivity of the atoms. The methyl groups at the C2 and C6 positions are typically in a cis configuration relative to each other, which is the thermodynamically more stable isomer.

Caption: 2D structure of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine.

Key Chemical Identifiers

For unambiguous identification and cross-referencing in chemical databases and literature, the following identifiers are critical.

| Identifier | Value | Source |

| IUPAC Name | 2-(2,6-dimethylmorpholin-4-yl)ethanamine | [3] |

| CAS Number | 244789-18-2 | |

| Molecular Formula | C₈H₁₈N₂O | [3] |

| Molecular Weight | 158.24 g/mol | [4] |

| SMILES String | CC1CN(CC(O1)C)CCN | [3] |

| InChI Key | GLOJLKCUVTZRFO-UHFFFAOYSA-N | [3] |

| PubChem CID | 329775431 |

Physicochemical and Safety Profile

Understanding the properties and hazards of a compound is paramount for its effective and safe use in a laboratory setting.

Physicochemical Properties

The data presented here are compiled from computational predictions and supplier information, providing a baseline for experimental design.

| Property | Value | Source |

| Physical Form | Solid | |

| Monoisotopic Mass | 158.1419 Da | [3] |

| XLogP (Predicted) | -0.2 | [3] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Safety and Handling

As a substituted amine, 2-(2,6-Dimethylmorpholin-4-yl)ethanamine requires careful handling. The following GHS hazard information is based on supplier data.

| Hazard Class | Code | Description | Source |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Skin Irritation | H315 | Causes skin irritation | [5][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][6] |

| STOT SE 3 | H335 | May cause respiratory irritation | [6][7] |

Core Handling Protocols:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Ingestion/Inhalation: Avoid ingestion and inhalation. In case of accidental exposure, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.

Synthesis Protocol: A Validated Approach

A robust and reproducible synthesis is essential for obtaining high-purity material for research. The following two-step process outlines a practical and efficient route, starting from commercially available precursors. The causality behind the choice of reagents and conditions is explained to ensure a deep understanding of the process.

Synthetic Workflow Overview

The synthesis involves two primary stages: first, the formation of the key intermediate, cis-2,6-dimethylmorpholine, followed by its N-alkylation to yield the final product.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of cis-2,6-Dimethylmorpholine

Principle: This step involves the acid-catalyzed cyclization of diisopropanolamine. Sulfuric acid acts as both a catalyst and a dehydrating agent, facilitating the intramolecular condensation to form the morpholine ring.[8] The simultaneous addition of reagents helps manage the exothermic reaction.[8]

Methodology:

-

Reactor Setup: Equip a suitable reactor with a stirrer, a dropping funnel, and a condenser.

-

Reagent Addition: Simultaneously and slowly add diisopropanolamine and 90-120% sulfuric acid to the reactor. The controlled addition is crucial to manage the heat generated.

-

Reaction: The reaction mixture is stirred and heated to a temperature between 150°C and 190°C to drive the dehydration and cyclization.[8]

-

Work-up: After cooling, the reaction mixture is carefully neutralized with a strong base (e.g., NaOH) to a high pH.

-

Isolation: The product, cis-2,6-dimethylmorpholine, is then isolated, typically by steam distillation or solvent extraction, followed by fractional distillation to achieve high purity.

Step 2: N-Alkylation to 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Principle: This step introduces the aminoethyl side chain onto the nitrogen of the morpholine ring. A common strategy is to use a two-carbon electrophile that can be converted to a primary amine. Here, we use a two-step sequence involving cyanoethylation followed by reduction.

Methodology:

-

N-Cyanoethylation:

-

Dissolve cis-2,6-dimethylmorpholine (1.0 eq) in a suitable solvent like acetonitrile.

-

Add a non-nucleophilic base such as potassium carbonate (1.5 eq) to act as an acid scavenger.

-

Add 2-chloroacetonitrile (1.1 eq) dropwise at room temperature. The reaction is typically stirred for 12-24 hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Rationale: Chloroacetonitrile is an effective electrophile. The nitrile group is a stable precursor to the primary amine.

-

-

Work-up and Isolation of Intermediate:

-

Filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude nitrile intermediate, 2-(2,6-dimethylmorpholin-4-yl)acetonitrile. This intermediate can be purified by chromatography or used directly in the next step.

-

-

Reduction of the Nitrile:

-

Carefully dissolve the crude nitrile intermediate in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a powerful reducing agent such as lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) or a safer alternative like sodium borohydride (NaBH₄) with a catalyst. The reaction is often exothermic and may require cooling.

-

Rationale: LiAlH₄ is highly effective for reducing nitriles to primary amines.

-

-

Quenching and Final Work-up:

-

After the reduction is complete, the reaction is cautiously quenched by the sequential addition of water, followed by a sodium hydroxide solution (Fieser workup).

-

The resulting solids are filtered off, and the organic layer is separated.

-

The solvent is removed under reduced pressure, and the final product, 2-(2,6-dimethylmorpholin-4-yl)ethanamine, is purified by vacuum distillation or column chromatography to yield a high-purity solid.

-

Applications in Research and Development

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its presence often enhances aqueous solubility, improves metabolic stability, and can provide a key binding interaction with biological targets.

While specific biological activities for 2-(2,6-Dimethylmorpholin-4-yl)ethanamine are not extensively documented in public literature, its structure makes it an ideal candidate for:

-

Fragment-Based Drug Discovery (FBDD): As a small molecule with a reactive primary amine, it can be used to build larger, more complex molecules.

-

Scaffold for Chemical Libraries: The primary amine can be readily derivatized via amide coupling, reductive amination, or other nitrogen-based chemistries to rapidly generate a library of compounds for screening against various biological targets.

-

Ligand Synthesis: The diamine nature of the molecule makes it a potential ligand for coordination chemistry, which has applications in catalysis and materials science.[2]

The dimethyl substitution on the morpholine ring provides steric hindrance that can influence binding conformations and potentially reduce metabolism at adjacent sites, a common strategy in drug design.

References

-

PubChem. (n.d.). 2-Morpholinoethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

American Elements. (n.d.). 2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethan-1-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,4-Dimethylmorpholin-3-yl)ethanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

AERU, University of Hertfordshire. (2021). Cis-2,6-dimethylmorpholine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(2,6-dimethylmorpholin-4-yl)ethanamine. Retrieved from [Link]

-

ChemBK. (n.d.). 2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropan-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). US4504363A - Preparation of cis-2,6-dimethylmorpholine.

- Google Patents. (n.d.). CN101333199A - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine.

-

ResearchGate. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

-

Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. CAS 5625-80-9: N1-[2-(4-Morpholinyl)ethyl]-1,2-ethanediami… [cymitquimica.com]

- 3. PubChemLite - 2-(2,6-dimethylmorpholin-4-yl)ethanamine (C8H18N2O) [pubchemlite.lcsb.uni.lu]

- 4. 2-(2,4-Dimethylmorpholin-3-yl)ethanamine | C8H18N2O | CID 83635474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. angenechemical.com [angenechemical.com]

- 8. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine, a substituted morpholine derivative with significant potential in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, and the strategic importance of the 2,6-dimethylmorpholine scaffold in the design of novel therapeutics, particularly for central nervous system (CNS) disorders.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise identity and key properties.

IUPAC Name and Structural Information

The unequivocally correct nomenclature for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is 2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine .

Table 1: Chemical Identifiers for 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

| Identifier | Value | Source |

| IUPAC Name | 2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine | PubChem |

| CAS Number | 244789-18-2 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₁₈N₂O | Sigma-Aldrich[1] |

| Molecular Weight | 158.24 g/mol | Sigma-Aldrich[1] |

| Canonical SMILES | CC1CN(CC(O1)C)CCN | PubChemLite[2] |

| InChI Key | GLOJLKCUVTZRFO-UHFFFAOYSA-N | PubChemLite[2] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

| Property | Predicted Value | Significance in Drug Development |

| pKa (most basic) | ~9.5 - 10.5 (for the primary amine) | Influences ionization state at physiological pH, affecting receptor binding and solubility. |

| LogP | ~0.5 - 1.5 | A measure of lipophilicity, critical for membrane permeability, including the blood-brain barrier. |

| Topological Polar Surface Area (TPSA) | ~38.3 Ų | Predicts transport properties, including intestinal absorption and brain penetration. |

| Hydrogen Bond Donors | 2 | The primary amine can engage in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 3 (two nitrogens, one oxygen) | The morpholine ring and primary amine can accept hydrogen bonds, influencing solubility and target interactions. |

Synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

A robust and scalable synthetic route is paramount for the exploration of any compound in a drug development pipeline. While a specific, published synthesis for this exact molecule is not prominent, a logical and efficient synthesis can be designed based on well-established organic chemistry principles. The overall strategy involves the initial synthesis of the 2,6-dimethylmorpholine core, followed by the attachment of the aminoethyl side chain.

Synthesis of the 2,6-Dimethylmorpholine Precursor

The synthesis of 2,6-dimethylmorpholine is a critical first step. A common and effective method is the acid-catalyzed cyclization of diisopropanolamine.[3][4] This reaction is typically carried out using a strong acid like sulfuric acid, which promotes the dehydration and subsequent ring closure.

Caption: Acid-catalyzed cyclization of diisopropanolamine.

Attachment of the Aminoethyl Side Chain: Two Plausible Routes

With 2,6-dimethylmorpholine in hand, the 2-aminoethyl group can be introduced at the 4-position of the morpholine ring. Two highly viable and commonly employed methods in medicinal chemistry are N-alkylation and reductive amination.

This classic approach involves the reaction of 2,6-dimethylmorpholine with a suitable 2-carbon electrophile bearing a protected amine. A common reagent for this purpose is 2-bromoethylamine hydrobromide, where the amine is protected as its salt.[5] A base is required to neutralize the hydrobromide and deprotonate the morpholine nitrogen, enhancing its nucleophilicity.

Caption: Synthesis via N-alkylation.

Experimental Protocol: N-Alkylation

-

Reaction Setup: To a solution of 2,6-dimethylmorpholine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0-3.0 eq).

-

Addition of Alkylating Agent: Add 2-bromoethylamine hydrobromide (1.1 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired 2-(2,6-dimethylmorpholin-4-yl)ethanamine.

Reductive amination is another powerful tool for C-N bond formation and offers a more convergent approach.[6] This method involves the reaction of 2,6-dimethylmorpholine with an aldehyde, in this case, a protected form of aminoacetaldehyde or glycoaldehyde, followed by in situ reduction of the resulting iminium ion.

Caption: Synthesis via reductive amination and subsequent functional group manipulation.

Experimental Protocol: Reductive Amination

-

Reaction Setup: Dissolve 2,6-dimethylmorpholine (1.0 eq) and glycoaldehyde (or a suitable precursor, 1.1 eq) in a solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting 2-(2,6-dimethylmorpholin-4-yl)ethanol is then purified by column chromatography.

-

Conversion to Amine: The purified alcohol can be converted to the target amine through a three-step sequence: activation of the hydroxyl group (e.g., mesylation or tosylation), displacement with an azide, and subsequent reduction (e.g., hydrogenation or Staudinger reaction).

Spectroscopic Characterization (Predicted)

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Doublet for the methyl groups on the morpholine ring (~1.1-1.3 ppm).- Multiplets for the morpholine ring protons (~2.0-3.8 ppm).- Triplets for the two methylene groups of the ethylamine side chain (~2.5-3.0 ppm).- Broad singlet for the primary amine protons (~1.5-2.5 ppm, exchangeable with D₂O). |

| ¹³C NMR | - Signal for the methyl carbons (~18-22 ppm).- Signals for the morpholine ring carbons (~50-75 ppm).- Signals for the ethylamine side chain carbons (~40-60 ppm). |

| Mass Spec (ESI+) | - [M+H]⁺ ion at m/z 159.15. |

Role in Drug Discovery and Development

The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[9][10] Its unique combination of features makes it particularly valuable for the development of drugs targeting the central nervous system.

The Morpholine Scaffold: A Gateway to the CNS

The morpholine ring imparts several desirable properties to a drug candidate:

-

Improved Physicochemical Properties: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which can improve aqueous solubility. The nitrogen atom is a weak base, and its pKa is typically lower than that of corresponding piperidines, which can be advantageous for tuning the overall basicity of a molecule.[11]

-

Enhanced Metabolic Stability: The morpholine ring is generally more resistant to metabolic degradation compared to more labile functional groups.

-

Blood-Brain Barrier Permeability: The balanced lipophilicity and the ability to engage in hydrogen bonding interactions make morpholine-containing compounds good candidates for crossing the blood-brain barrier.[9][11][12] This is a critical requirement for drugs targeting CNS disorders.

-

Structural Rigidity and Conformational Control: The chair-like conformation of the morpholine ring can help to pre-organize the substituents in a specific spatial arrangement, which can lead to higher binding affinity and selectivity for a biological target.[11]

The Significance of the 2,6-Dimethyl Substitution

The presence of the two methyl groups at the 2 and 6 positions of the morpholine ring in 2-(2,6-dimethylmorpholin-4-yl)ethanamine is not merely a structural variation. These substituents can have a profound impact on the pharmacological profile of a molecule:

-

Stereochemistry and Target Selectivity: The methyl groups introduce chiral centers, leading to cis and trans isomers. These stereoisomers can exhibit different binding affinities and selectivities for their biological targets. The synthesis of stereochemically pure isomers is often a critical aspect of drug development.

-

Modulation of Lipophilicity: The methyl groups increase the lipophilicity of the morpholine ring, which can be fine-tuned to optimize blood-brain barrier penetration and target engagement.

-

Steric Influence on Binding: The methyl groups can provide steric bulk that can either be beneficial for fitting into a specific binding pocket or detrimental if it causes steric clashes. This can be exploited to enhance selectivity for a particular receptor subtype.

Potential Therapeutic Applications

Given the prevalence of the morpholine scaffold in CNS-active drugs, 2-(2,6-dimethylmorpholin-4-yl)ethanamine and its derivatives are promising building blocks for the discovery of new treatments for a range of neurological and psychiatric disorders. The primary amine provides a versatile handle for further chemical modification, allowing for the attachment of various pharmacophores.

Caption: Potential therapeutic applications of the core scaffold.

The structural motif of an N-alkylated morpholine is found in drugs with diverse mechanisms of action, including receptor antagonists, enzyme inhibitors, and ion channel modulators. The 2-(2,6-dimethylmorpholin-4-yl)ethanamine scaffold could be incorporated into molecules targeting:

-

Serotonin and Dopamine Receptors: For the treatment of depression, anxiety, and schizophrenia.

-

Opioid Receptors: For the development of novel analgesics with potentially improved side-effect profiles.

-

Kinases: In the context of neuroinflammation or CNS tumors.

-

Acetylcholinesterase: For the management of Alzheimer's disease.

The rational design of new drug candidates would involve attaching known pharmacophores to the primary amine of 2-(2,6-dimethylmorpholin-4-yl)ethanamine and evaluating their activity and selectivity in relevant biological assays.

Conclusion

2-(2,6-Dimethylmorpholin-4-yl)ethanamine is a valuable building block for medicinal chemistry, combining the advantageous properties of the morpholine ring with the synthetic versatility of a primary amine. The 2,6-dimethyl substitution pattern offers opportunities for fine-tuning the stereochemical and physicochemical properties of drug candidates. While this specific molecule may not be a final drug, its structural features make it a highly attractive scaffold for the development of novel therapeutics, particularly those targeting the central nervous system. A thorough understanding of its synthesis, properties, and the strategic role of its constituent parts provides a solid foundation for its application in modern drug discovery programs.

References

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link][11][12][13]

-

Wille, U. (2018). Reductive Amination. In Amine Dehydrogenases: Efficient Biocatalysts for the Reductive Amination of Carbonyl Compounds. IntechOpen. [Link][6]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link][9][10]

-

PubChem. (n.d.). 2,6-Dimethylmorpholine. National Center for Biotechnology Information. Retrieved from [Link][14]

-

Himmele, W., & Hupfer, L. (1983). Process for the preparation of cis-2,6-dimethyl morpholine (EP Patent No. 0094565B1). European Patent Office. [3]

-

Himmele, W., & Hupfer, L. (1985). Preparation of cis-2,6-dimethylmorpholine (US Patent No. 4504363A). United States Patent and Trademark Office. [4]

-

PubChemLite. (n.d.). 2-(2,6-dimethylmorpholin-4-yl)ethanamine. University of Luxembourg. Retrieved from [Link][2]

-

Raga, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2058. [Link][7][8]

-

Asian Journal of Organic & Medicinal Chemistry. (2018). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. Asian Journal of Organic & Medicinal Chemistry, 3(2), 52-56. [Link][15]

-

Organic Syntheses. (n.d.). Ethylamine, 2-bromo-, hydrobromide. Retrieved from [Link][16]

Sources

- 1. 2-(2,6-Dimethylmorpholin-4-yl)ethanamine DiscoveryCPR 244789-18-2 [sigmaaldrich.com]

- 2. PubChemLite - 2-(2,6-dimethylmorpholin-4-yl)ethanamine (C8H18N2O) [pubchemlite.lcsb.uni.lu]

- 3. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The morpholine scaffold is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties and its ability to impart desirable pharmacokinetic characteristics to drug candidates. Its presence in numerous approved drugs across a wide therapeutic spectrum is a testament to its versatility and efficacy. This guide focuses on a specific, yet significant, derivative: 2-(2,6-Dimethylmorpholin-4-yl)ethanamine. The strategic incorporation of a dimethyl-substituted morpholine ring and an ethylamine side chain presents unique opportunities for molecular design and therapeutic application. This document aims to provide a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and potential pharmacological significance, thereby serving as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Chemical Identity and Nomenclature

1.1. Systematic and Common Names

The compound with the chemical structure featuring a 2,6-dimethylmorpholine ring connected via its nitrogen atom to an ethylamine moiety is systematically named 2-(2,6-Dimethylmorpholin-4-yl)ethanamine .

To facilitate comprehensive literature and database searches, a compilation of its known synonyms and identifiers is essential.

| Identifier Type | Identifier |

| IUPAC Name | 2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine |

| CAS Registry Number | 244789-18-2 |

| Synonym | 4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| InChI | 1S/C8H18N2O/c1-7-5-10(4-3-9)6-8(2)11-7/h7-8H,3-6,9H2,1-2H3 |

| InChI Key | GLOJLKCUVTZRFO-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN)CC(O1)C |

1.2. Chemical Structure

The chemical structure of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine is characterized by a central morpholine ring with methyl groups at the 2 and 6 positions and an N-linked ethylamine substituent.

Caption: Chemical structure of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine.

Synthesis and Manufacturing

The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine is not extensively detailed in publicly accessible literature. However, a logical and established synthetic strategy would involve the N-alkylation of the precursor, 2,6-dimethylmorpholine.

2.1. Synthesis of the Precursor: cis-2,6-Dimethylmorpholine

A key starting material is cis-2,6-dimethylmorpholine. A well-documented industrial process for its preparation involves the acid-catalyzed cyclization of diisopropanolamine.

Protocol: Synthesis of cis-2,6-Dimethylmorpholine [1]

Principle: This process relies on the dehydration and subsequent cyclization of diisopropanolamine in the presence of a strong acid, typically sulfuric acid, to form the morpholine ring. The reaction conditions can be optimized to favor the formation of the cis-isomer.

Materials:

-

Diisopropanolamine

-

Concentrated Sulfuric Acid (90-120%)

-

Sodium Hydroxide solution

Procedure:

-

Diisopropanolamine (containing 0-20% water) and 90-120% sulfuric acid are simultaneously and continuously metered into a suitable reactor.

-

The reaction is carried out with vigorous stirring and without external cooling, allowing the exothermic nature of the reaction to raise the temperature to between 85°C and 170°C.

-

The reaction mixture is then heated to a temperature range of 150°C to 190°C for a period of 1 to 25 hours. During this time, the water formed during the cyclization is continuously removed by distillation.

-

Upon completion, the reaction mixture is carefully neutralized with a sodium hydroxide solution.

-

The crude product is then isolated by distillation.

-

A final drying step, often with concentrated sodium hydroxide, yields 2,6-dimethylmorpholine with a high proportion of the desired cis-isomer.

Causality of Experimental Choices:

-

The simultaneous addition of reactants helps to control the exotherm and maintain a consistent reaction environment.

-

Allowing the temperature to rise initially utilizes the heat of reaction, making the process more energy-efficient.

-

The subsequent heating phase drives the cyclization to completion.

-

Continuous removal of water shifts the equilibrium towards product formation, maximizing the yield.

-

The use of sulfuric acid as a catalyst is crucial for the dehydration and cyclization steps. The molar ratio of diisopropanolamine to sulfuric acid can be varied to optimize the yield of the cis-isomer.

2.2. N-Alkylation to Yield 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

Hypothetical Protocol: N-Alkylation of cis-2,6-Dimethylmorpholine

Principle: This proposed synthesis involves the nucleophilic attack of the secondary amine of cis-2,6-dimethylmorpholine on an electrophilic two-carbon synthon, followed by the introduction of the terminal amine group. A common strategy involves the use of a protected haloethylamine or a related equivalent.

Materials:

-

cis-2,6-Dimethylmorpholine

-

2-Chloroethylamine hydrochloride (or a suitable N-protected derivative like 2-(Boc-amino)ethyl bromide)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

A suitable aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

-

cis-2,6-Dimethylmorpholine is dissolved in the chosen aprotic solvent.

-

The base is added to the solution to scavenge the acid that will be generated during the reaction.

-

The electrophile (e.g., 2-chloroethylamine hydrochloride) is added, and the reaction mixture is heated to facilitate the substitution reaction.

-

The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the reaction mixture is worked up by washing with water and brine, followed by extraction with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as column chromatography or distillation, to yield pure 2-(2,6-Dimethylmorpholin-4-yl)ethanamine.

Alternative N-Alkylation Strategies:

-

Reaction with Aziridine: The ring-opening of aziridine with a nucleophile like 2,6-dimethylmorpholine is a direct method to introduce the 2-aminoethyl group. This reaction is often catalyzed by a Lewis or Brønsted acid.

-

Reductive Amination: Reaction of 2,6-dimethylmorpholine with an amino-acetaldehyde equivalent followed by reduction would also yield the target compound.

Caption: General synthetic pathway to 2-(2,6-Dimethylmorpholin-4-yl)ethanamine.

Pharmacological Potential and Applications in Drug Development

The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance the pharmacological profile of bioactive molecules. Its incorporation can improve aqueous solubility, metabolic stability, and receptor binding affinity[2]. The 2,6-dimethyl substitution pattern and the ethylamine side chain of the target compound suggest several potential areas of therapeutic interest.

3.1. Central Nervous System (CNS) Applications

The morpholine moiety is a common feature in many CNS-active drugs. Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it an attractive component for the design of novel neurological and psychiatric therapies. While specific data for 2-(2,6-Dimethylmorpholin-4-yl)ethanamine is not available, related structures have shown activity at adrenergic and other CNS receptors[3].

3.2. Oncology

Numerous morpholine-containing compounds have been investigated as anticancer agents. The morpholine ring can engage in crucial hydrogen bonding interactions with target proteins, such as kinases, which are often dysregulated in cancer. For example, derivatives of morpholine have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key driver of many cancers[4].

3.3. Anti-inflammatory and Analgesic Properties

The structural features of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine are also reminiscent of compounds with anti-inflammatory and analgesic properties. For instance, certain morpholine derivatives have been shown to possess significant analgesic and anti-inflammatory activities in preclinical models[5].

3.4. Antimicrobial Activity

The morpholine nucleus is also a component of some antimicrobial agents. The basic nitrogen of the ethylamine side chain could also contribute to interactions with microbial targets. Various synthetic morpholine derivatives have demonstrated promising antibacterial and antifungal activities[6].

Safety and Handling

4.1. Hazard Identification

Based on data for the parent compound, 2,6-dimethylmorpholine, and related aminoethylmorpholines, 2-(2,6-Dimethylmorpholin-4-yl)ethanamine should be handled with care. The precursor, 2,6-dimethylmorpholine, is classified as a flammable liquid and is harmful if swallowed or in contact with skin. It can also cause severe skin burns and eye damage[3]. The related 2-morpholinoethylamine is also classified as harmful if swallowed and can cause severe skin burns and eye damage[7].

4.2. Recommended Handling Precautions

Given the potential hazards, the following precautions are recommended when handling 2-(2,6-Dimethylmorpholin-4-yl)ethanamine and its precursors:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, regional, and national regulations.

Conclusion and Future Perspectives

2-(2,6-Dimethylmorpholin-4-yl)ethanamine is a compound of significant interest for medicinal chemists and drug discovery scientists. Its structural features, combining the benefits of the morpholine scaffold with a versatile ethylamine side chain, suggest a broad range of potential pharmacological activities. While specific biological data for this exact molecule is limited in the public domain, the well-established importance of the morpholine moiety in drug design provides a strong rationale for its further investigation.

Future research should focus on the development and optimization of a robust and scalable synthesis for this compound. Furthermore, a thorough pharmacological characterization, including screening against a panel of relevant biological targets, is warranted to elucidate its therapeutic potential. Such studies could uncover novel lead compounds for the treatment of CNS disorders, cancer, inflammatory conditions, or infectious diseases. The insights provided in this guide are intended to serve as a foundational resource to stimulate and support these future research endeavors.

References

-

ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

-

PubMed. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. [Link]

- Google Patents.

-

PubChem. 2-Morpholinoethylamine. [Link]

-

ResearchGate. Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. [Link]

-

PubMed. Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. [Link]

-

RSC Publishing. Breaking aziridines to construct morpholines with a gold(i)-catalyzed tandem ring-opening and cycloisomerization reaction. [Link]

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

-

Arkat USA. Synthesis of Amino Acid derived 2-Methylene Morpholines and 3,4-dihydro-2H. [Link]

-

ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

-

ResearchGate. Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

-

PubMed Central. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. [Link]

Sources

- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 2. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]

- 3. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Analysis of Crystalline Hydrophobic Alkylated Poly(ethyleneimine)s - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine - Google Patents [patents.google.com]

- 7. CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine - Google Patents [patents.google.com]

The Versatility of the Dimethylmorpholine Scaffold: A Technical Guide to Its Applications

Foreword: The Unassuming Power of a Heterocycle

In the vast landscape of organic chemistry, certain molecular frameworks consistently emerge as cornerstones of innovation. The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is one such "privileged structure".[1][2] Its unique combination of polarity, water solubility, and synthetic accessibility has made it a ubiquitous pharmacophore in medicinal chemistry and a versatile building block in numerous other scientific domains.[3] This technical guide delves deeper into a specific class of these valuable compounds: the dimethylmorpholines. By exploring their synthesis, properties, and diverse applications, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the potential held within these seemingly simple molecules. We will move beyond a mere listing of facts to explain the causality behind experimental choices and to provide actionable, self-validating protocols.

Part 1: Foundational Chemistry of Dimethylmorpholine

Physicochemical Characteristics

The introduction of two methyl groups onto the morpholine ring, most commonly at the 2 and 6 positions, imparts subtle yet significant changes to its physicochemical properties. These alterations influence its reactivity, solubility, and conformational preferences, which in turn dictate its utility in various applications.

| Property | Value | Source |

| Molecular Formula | C6H13NO | |

| Molecular Weight | 115.17 g/mol | |

| Boiling Point | 147 °C (lit.) | |

| Melting Point | -85 °C (lit.) | |

| Density | 0.935 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.446 (lit.) |

Synthesis of the Core Scaffold: Preparation of cis-2,6-Dimethylmorpholine

The industrial synthesis of cis-2,6-dimethylmorpholine is a prime example of efficient chemical engineering, utilizing readily available starting materials and optimizing reaction conditions to favor the desired stereoisomer. The cis isomer is often the more sought-after for specific applications, including the synthesis of certain agrochemicals.[4]

Objective: To synthesize 2,6-dimethylmorpholine with a high proportion of the cis-isomer through the acid-catalyzed cyclization of diisopropanolamine.

Materials:

-

Diisopropanolamine (containing 0-20% water)

-

Sulfuric acid (90-120%)

-

Sodium hydroxide solution (concentrated)

-

Reactor equipped for simultaneous metering, stirring, and distillation

Procedure:

-

Simultaneously meter diisopropanolamine and an excess of 90-120% strength sulfuric acid into the reactor. The molar ratio of diisopropanolamine to sulfuric acid should be maintained between 1:1.0 and 1:3.0.

-

The reaction is stirred without external cooling, allowing the exothermic heat of reaction to increase the temperature of the mixture to 85-170 °C.

-

Heat the reaction mixture to a temperature of 150-190 °C for 1 to 25 hours. During this time, water is continuously distilled off.

-

After the reaction is complete, cool the mixture and carefully add it to a sodium hydroxide solution to neutralize the excess acid and liberate the free amine.

-

Distill the resulting mixture to obtain a crude product containing 2,6-dimethylmorpholine.

-

Dry the crude product with concentrated sodium hydroxide solution to yield 2,6-dimethylmorpholine with a high proportion of the cis-isomer.

Causality of Experimental Choices:

-

The simultaneous addition of reactants allows for the utilization of the heat of reaction, making the process more energy-efficient.

-

The use of excess sulfuric acid acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the cyclized product.

-

Controlling the temperature is crucial; excessively high temperatures can lead to side reactions and decomposition.

-

The final drying step with concentrated sodium hydroxide is an effective way to remove residual water from the final product.

Part 2: The Role of Dimethylmorpholine in Drug Discovery

The morpholine moiety is a celebrated component in modern drug design, and its dimethylated counterpart offers unique advantages. The methyl groups can provide steric hindrance that influences binding to biological targets and can also impact the metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles.[2][3]

A Case Study: Dimethylmorpholine Derivatives as PI3K/Akt/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5]

The following diagram illustrates the key components and interactions within this vital cellular pathway.

Caption: The PI3K/Akt/mTOR signaling cascade.

The synthesis of potent and selective PI3K inhibitors often involves the incorporation of a morpholine or dimethylmorpholine moiety. These groups can form crucial hydrogen bonds with the hinge region of the kinase domain, contributing to high binding affinity.[5]

Objective: To synthesize an N-aryl-2,6-dimethylmorpholine derivative, a common scaffold for PI3K inhibitors, via a nucleophilic aromatic substitution reaction.

Materials:

-

cis-2,6-Dimethylmorpholine

-

A suitable fluoro- or chloro-substituted aromatic or heteroaromatic precursor (e.g., 2-chloro-4-aminopyrimidine)

-

A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide - DMF or dimethyl sulfoxide - DMSO)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

To a solution of the aromatic/heteroaromatic precursor (1.0 eq) in the chosen solvent, add cis-2,6-dimethylmorpholine (1.2 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-2,6-dimethylmorpholine derivative.

Causality of Experimental Choices:

-

The use of a polar aprotic solvent facilitates the nucleophilic aromatic substitution by stabilizing the charged intermediate.

-

DIPEA is used as a non-nucleophilic base to scavenge the HCl or HF generated during the reaction without competing with the dimethylmorpholine nucleophile.

-

Heating is often necessary to overcome the activation energy of the reaction.

The following table summarizes the inhibitory activity (IC50 values) of several morpholine-containing compounds against different PI3K isoforms. Lower IC50 values indicate greater potency.

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Source |

| 6n | 89.3 | >1100 | 12.6 | 502 | [5] |

| 6o | 10.9 | >1900 | 8.6 | 137 | [5] |

| 6r | 130 | >1500 | 236 | >3900 | [5] |

| 6s | 107 | >2200 | 137 | >3200 | [5] |

The systematic modification of the dimethylmorpholine scaffold and its substituents has revealed key structural features that govern their activity as kinase inhibitors.[6]

-

The Morpholine Oxygen: The oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, interacting with backbone amide protons in the hinge region of the kinase domain. This interaction is crucial for anchoring the inhibitor in the active site.

-

The Methyl Groups: The methyl groups at the 2 and 6 positions can provide favorable van der Waals interactions with hydrophobic pockets within the active site. They can also influence the conformation of the morpholine ring and the overall shape of the inhibitor, which can affect selectivity for different kinase isoforms.

-

N-Substitution: The nature of the substituent on the morpholine nitrogen is a key determinant of both potency and selectivity. Bulky aromatic or heteroaromatic groups are often employed to occupy the ATP-binding pocket and can be modified to fine-tune the inhibitor's properties. For instance, the presence of halogen groups on an attached aromatic ring can increase inhibitory activity against certain cancer cell lines.

The discovery and development of new therapeutic agents follows a systematic process, from initial synthesis to biological evaluation.

Caption: A simplified workflow for the synthesis and screening of bioactive compounds.

Part 3: Dimethylmorpholine in Agrochemicals

The utility of dimethylmorpholine compounds extends beyond medicine into the realm of agriculture, where they form the backbone of several important fungicides.

Fenpropimorph: A Systemic Fungicide

Fenpropimorph is a systemic fungicide that is effective against a range of fungal pathogens in crops. Its synthesis relies on the nucleophilic properties of cis-2,6-dimethylmorpholine.

Objective: To synthesize fenpropimorph by reacting an activated derivative of p-tert-butyl-β-methylphenylpropanol with cis-2,6-dimethylmorpholine.

Materials:

-

p-tert-butyl-β-methylphenylpropanol

-

Methanesulfonyl chloride or thionyl chloride

-

cis-2,6-Dimethylmorpholine

-

Sodium hydroxide solution (30%)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

Activation of the Alcohol: React p-tert-butyl-β-methylphenylpropanol with either methanesulfonyl chloride (to form the mesylate) or thionyl chloride (to form the chloride). This converts the hydroxyl group into a good leaving group.

-

Nucleophilic Substitution: In a reaction vessel, combine the activated intermediate from step 1 with an excess of cis-2,6-dimethylmorpholine.

-

Heat the mixture to reflux (approximately 140 °C) and maintain this temperature for several hours (e.g., 4 hours).

-

Cool the reaction mixture and neutralize with a 30% aqueous solution of sodium hydroxide to a pH of 14.

-

Allow the mixture to stand and separate into two layers.

-

Separate the upper organic layer and purify by vacuum distillation to obtain fenpropimorph.

Part 4: Industrial Applications of Dimethylmorpholine

Beyond life sciences, dimethylmorpholine compounds have found a niche in various industrial processes, primarily due to their basicity and ability to interact with metal surfaces.

Corrosion Inhibition

Dimethylmorpholine and its derivatives can act as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments.[7] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[8][9]

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE%), which can be determined using electrochemical methods.

| Inhibitor | Concentration (ppm) | Inhibition Efficiency (%) | Source |

| MPO | 300 | 91.31 | [7] |

| MPPO | 300 | 91.48 | [7] |

| Compound 1 | 100 mg/L | 85.67 | [10] |

| Compound 2 | 50 mg/L | 76.26 | [10] |

Objective: To determine the corrosion inhibition efficiency of a dimethylmorpholine derivative using potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Materials:

-

A three-electrode electrochemical cell (working electrode of the metal of interest, a platinum counter electrode, and a reference electrode, e.g., saturated calomel electrode - SCE)

-

Potentiostat/Galvanostat with EIS capabilities

-

Corrosive medium (e.g., 1 M HCl)

-

Dimethylmorpholine-based inhibitor

Procedure:

-

Electrode Preparation: Polish the working electrode to a mirror finish, clean, and dry it.

-

Electrochemical Cell Setup: Assemble the three-electrode cell with the corrosive medium.

-

Open Circuit Potential (OCP) Measurement: Immerse the electrodes in the solution and allow the OCP to stabilize.

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Measure the impedance at each frequency.

-

-

Potentiodynamic Polarization:

-

Scan the potential from a cathodic value to an anodic value relative to the OCP.

-

Record the resulting current density.

-

-

Data Analysis:

-

Repeat the measurements with different concentrations of the dimethylmorpholine inhibitor in the corrosive medium.

-

From the polarization curves, determine the corrosion current density (icorr) in the absence and presence of the inhibitor.

-

From the EIS data, determine the charge transfer resistance (Rct).

-

Calculate the inhibition efficiency (IE%) using the appropriate formulas.

-

Dimethylmorpholine in Catalysis

The nitrogen atom in dimethylmorpholine can act as a ligand, coordinating to transition metals to form catalytically active complexes. These complexes can be employed in a variety of organic transformations, such as cross-coupling reactions.[11][12]

Objective: To perform a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with a dimethylmorpholine-based ligand.

Materials:

-

An aryl halide (e.g., bromobenzene)

-

A boronic acid (e.g., phenylboronic acid)

-

A palladium precursor (e.g., Pd(OAc)2)

-

A dimethylmorpholine-based phosphine ligand

-

A base (e.g., K2CO3)

-

An appropriate solvent (e.g., toluene/water mixture)

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), the boronic acid (1.2 eq), the palladium precursor (e.g., 2 mol%), the dimethylmorpholine-based ligand (e.g., 4 mol%), and the base (2.0 eq).

-

Add the solvent and heat the reaction mixture to reflux.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, perform an aqueous workup, and purify the product by column chromatography.

Part 5: Conclusion and Future Outlook

Dimethylmorpholine compounds, while structurally simple, are a testament to the power of subtle molecular modifications. Their applications span the highly complex world of drug discovery to the robust demands of industrial processes. The future of dimethylmorpholine chemistry will likely see the development of even more sophisticated derivatives with tailored properties. In medicinal chemistry, the focus will be on designing isoform-selective kinase inhibitors with improved efficacy and reduced side effects. In materials science, the development of novel dimethylmorpholine-based corrosion inhibitors and catalysts will contribute to more sustainable and efficient industrial practices. The continued exploration of this versatile scaffold promises to unlock new solutions to challenges across the scientific spectrum.

References

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. ResearchGate. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

-

Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

-

Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]

-

Flow chart for synthesis of extraction process for bioactive compounds. ResearchGate. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions and More. ResearchGate. [Link]

-

Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. PubMed. [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

-

Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. SciSpace by Typeset. [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

-

New Trends in Asymmetric Catalysis. MDPI. [Link]

- Process for the preparation of cis-2,6-dimethyl morpholine.

-

Experimental and Computational Anticorrosion Behaviors of Pyrazole s-Triazine/anilino-morpholino Derivatives for Steel in Acidic Solutions. ACS Omega. [Link]

-

Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. SCIRP. [Link]

-

Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. ResearchGate. [Link]

-

Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Institutes of Health. [Link]

-

A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. DSpace@MIT. [Link]

-

Asymmetric catalysis. Hayashi / Organic Reaction Chemistry Division. [Link]

-

Flow chart for the extraction and characterization of bioactive compounds extracted from AFW. ResearchGate. [Link]

-

Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone. Scirp.org. [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

-

Mod-09 Lec-38 Asymmetric Catalysis. YouTube. [Link]

-

Experimental and quantum chemical studies on corrosion inhibition performance of quinoline derivatives for MS in 1N HCl. ResearchGate. [Link]

-

Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment. MDPI. [Link]

-

Strategies on biosynthesis and production of bioactive compounds in medicinal plants. National Institutes of Health. [Link]

-

Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. National Institutes of Health. [Link]

-

IC 50 (nmol/L) of inhibitors of PI3K including isoform specific... ResearchGate. [Link]

-

Special Issue : Anticancer Agents: Design, Synthesis and Evaluation. MDPI. [Link]

-

Synthesis and evaluation of corrosion inhibiting activity of new molecular hybrids containing the morpholine, 1,4-naphthoquinone. SciSpace by Typeset. [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. [Link]

-

Electrochemical Corrosion Rate Measurement – A Comparison. Gamry Instruments. [Link]

- Preparation of cis-2,6-dimethylmorpholine.

-

Comparability of Mixed IC50 Data – A Statistical Analysis. National Institutes of Health. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions. ChemTalk. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

-

An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. ResearchGate. [Link]

-

Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions. National Institutes of Health. [Link]

-

Streamline your peptide synthesis workflow. Biotage. [Link]

-

Identification of Six Phytotoxic Compounds as Plant Growth Inhibitors from Afzelia xylocarpa Leaves. MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]

- 5. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. scispace.com [scispace.com]

- 11. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions [dspace.mit.edu]

- 12. Asymmetric catalysis | Hayashi / Organic Reaction Chemistry Division [www2.kobe-u.ac.jp]

Application Notes and Protocols for the Synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(2,6-dimethylmorpholin-4-yl)ethanamine, a key intermediate in pharmaceutical development. The protocol herein details a robust two-step synthetic route, commencing with the preparation of cis-2,6-dimethylmorpholine, followed by a reductive amination to yield the target compound. This guide is designed to offer a self-validating system for researchers, with in-depth explanations of experimental choices, safety protocols, and supporting data. The methodologies are grounded in established chemical principles and supported by authoritative references.

Introduction